Ethyl 4-(benzyloxy)-2,3-difluorobenzoate

Description

Contextualization of Fluorinated Benzoates in Organic Synthesis

Fluorinated benzoates are a significant class of compounds in organic synthesis, primarily due to the unique properties that fluorine atoms impart to aromatic systems. The introduction of fluorine can profoundly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov Consequently, fluorinated aromatic compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. mdpi.com

Significance of Benzyloxy Protecting Groups in Synthetic Strategy

In multi-step organic syntheses, protecting groups are crucial for temporarily masking reactive functional groups to prevent unwanted side reactions. The benzyl (B1604629) group (Bn), often introduced as a benzyloxy ether, is a widely used protecting group for alcohols and phenols due to its general stability under a variety of reaction conditions, including acidic and basic environments. google.comsigmaaldrich.cn

The utility of the benzyloxy group lies in its robustness during synthesis and the availability of reliable methods for its removal. seafdec.org Deprotection is commonly achieved through catalytic hydrogenolysis, a mild method that typically does not affect other functional groups. This reliability makes the benzyloxy group a valuable tool in the synthesis of complex molecules where precise control over reactivity is essential.

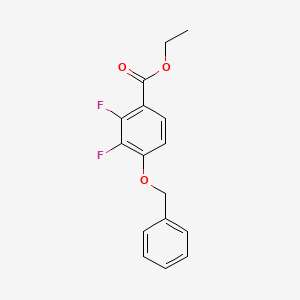

Overview of the Chemical Structure of Ethyl 4-(benzyloxy)-2,3-difluorobenzoate

This compound is characterized by a central benzene (B151609) ring substituted with two fluorine atoms at positions 2 and 3, an ethyl ester group at position 1, and a benzyloxy group at position 4. The specific arrangement of these groups dictates the molecule's chemical reactivity and potential applications.

Key Structural Features:

Difluorinated Benzene Ring: The two adjacent fluorine atoms significantly influence the electron distribution of the aromatic ring, impacting its reactivity in substitution reactions.

Ethyl Benzoate (B1203000) Moiety: The ethyl ester group provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

Benzyloxy Group: This group serves as a protecting group for the phenolic oxygen, which can be removed to reveal a hydroxyl group, a common functional group in biologically active molecules.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1879026-11-5 |

| Molecular Formula | C₁₆H₁₄F₂O₃ |

| Molecular Weight | 292.28 g/mol |

Research Gaps and Opportunities in the Study of this compound

A thorough review of the scientific literature reveals a notable scarcity of studies focused specifically on this compound. While the individual components and related structures are well-documented, this particular combination of substituents remains largely unexplored. This lack of specific research presents several opportunities for future investigation.

Potential Research Areas:

Synthesis and Characterization: Developing and optimizing a synthetic route to this compound and fully characterizing its spectroscopic and physical properties would be a foundational step. A plausible, though not explicitly documented, synthetic approach could involve the esterification of 4-(benzyloxy)-2,3-difluorobenzoic acid with ethanol (B145695). The synthesis of the acid precursor itself would likely start from a commercially available difluorophenol, followed by benzylation and subsequent oxidation and carboxylation steps.

Reactivity Studies: Investigating the reactivity of the compound, particularly the influence of the two fluorine atoms on the aromatic ring's susceptibility to nucleophilic or electrophilic substitution, would provide valuable insights into the chemistry of polyfluorinated aromatics.

Medicinal Chemistry Applications: Given the prevalence of fluorinated benzoates in drug discovery, this compound could serve as a valuable building block for the synthesis of novel bioactive molecules. Research could focus on deprotecting the benzyloxy group to yield the corresponding phenol (B47542) and then exploring further derivatization to create libraries of compounds for biological screening.

The table below outlines a hypothetical synthetic pathway based on general organic chemistry principles.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Benzylation of 2,3-difluorophenol | Benzyl bromide, K₂CO₃, Acetone | 1-(Benzyloxy)-2,3-difluorobenzene |

| 2 | Carboxylation | n-BuLi, CO₂ | 4-(Benzyloxy)-2,3-difluorobenzoic acid |

| 3 | Esterification | Ethanol, H₂SO₄ (catalyst) | This compound |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-difluoro-4-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O3/c1-2-20-16(19)12-8-9-13(15(18)14(12)17)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTGJDXQPBWZLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of Ethyl 4 Benzyloxy 2,3 Difluorobenzoate

Hydrolysis and Transesterification Reactions of the Ethyl Ester Group

The ethyl ester group is a classic functional group that can be readily converted into other functionalities, most commonly a carboxylic acid through hydrolysis or another ester via transesterification.

Hydrolysis: The saponification of the ethyl ester to its corresponding carboxylic acid, 4-(benzyloxy)-2,3-difluorobenzoic acid, is typically achieved under basic conditions. Standard procedures involve heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a co-solvent like ethanol (B145695) or methanol (B129727) to ensure miscibility. The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon. Subsequent acidification of the resulting carboxylate salt yields the free carboxylic acid. Acid-catalyzed hydrolysis is also possible but often requires harsher conditions and may risk cleavage of the acid-labile benzyloxy ether.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting Ethyl 4-(benzyloxy)-2,3-difluorobenzoate with methanol under acidic conditions (e.g., sulfuric acid) would lead to the formation of Mthis compound. The equilibrium of this reaction can be shifted towards the product by using the new alcohol as the solvent.

Table 1: Typical Conditions for Ester Transformations

| Transformation | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| Hydrolysis (Basic) | NaOH or KOH | Ethanol/Water | Reflux | 4-(benzyloxy)-2,3-difluorobenzoic acid |

| Hydrolysis (Acidic) | H₂SO₄ (cat.) | Water/Dioxane | Reflux | 4-(benzyloxy)-2,3-difluorobenzoic acid |

| Transesterification | R'OH, Acid (e.g., H₂SO₄) or Base (e.g., NaOR') | R'OH | Reflux | Alkyl 4-(benzyloxy)-2,3-difluorobenzoate |

Reactions Involving the Benzyloxy Ether Linkage

The benzyloxy group serves primarily as a protecting group for the phenolic hydroxyl function. Its removal or modification is a key step in many synthetic sequences.

Deprotection Strategies for Benzylic Ethers (e.g., Hydrogenolysis, Oxidative Cleavage)

Hydrogenolysis: This is the most common method for benzyl (B1604629) ether deprotection. commonorganicchemistry.com The reaction involves treating the substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). commonorganicchemistry.comambeed.com The process is generally clean and high-yielding, producing the desired phenol (B47542) and toluene (B28343) as a byproduct. ambeed.com The presence of fluorine atoms on the aromatic ring is not expected to interfere with this reaction. Alternative hydrogen sources, such as ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene, can be used in a process called catalytic transfer hydrogenolysis, which can sometimes offer improved chemoselectivity. organic-chemistry.orgjk-sci.com

Oxidative Cleavage: When functional groups sensitive to reduction (like alkenes or alkynes) are present, oxidative methods provide a valuable alternative. mpg.deacs.org Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can cleave benzyl ethers, particularly those with electron-donating groups, though methods for simple benzyl ethers have also been developed. organic-chemistry.org Other oxidative systems include ozone, which oxidizes the benzylic position leading to cleavage, and reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (TIB). organic-chemistry.orgrsc.org An oxoammonium salt has also been shown to cleave benzylic ethers to give the corresponding aromatic aldehyde and alcohol. scispace.com

Acidic Cleavage: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) can effectively cleave benzyl ethers, even in complex molecules. orgsyn.org These conditions are harsh and may not be suitable for substrates with other acid-sensitive functional groups. organic-chemistry.org

Table 2: Selected Deprotection Methods for Benzyl Ethers

| Method | Reagents | Solvent(s) | Key Features | Reference(s) |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | EtOH, MeOH, THF, EtOAc | Most common, clean, high-yielding. | commonorganicchemistry.comambeed.comjk-sci.com |

| Transfer Hydrogenolysis | Ammonium Formate, Pd/C | MeOH | Avoids use of H₂ gas, can be selective. | organic-chemistry.orgjk-sci.com |

| Oxidative Cleavage (DDQ) | DDQ, H₂O | CH₂Cl₂/H₂O | Good for electron-rich systems; visible-light mediated methods exist. | organic-chemistry.orgmpg.deacs.org |

| Oxidative Cleavage (Ozone) | O₃ then NaOMe | CH₂Cl₂ then MeOH | Mild conditions, avoids metal catalysts. | organic-chemistry.org |

| Lewis Acid Cleavage | BCl₃ or BBr₃ | CH₂Cl₂ | Strong conditions, effective when other methods fail. | orgsyn.org |

Chemical Transformations at the Benzylic Position

Besides complete cleavage, the benzylic position of the ether is susceptible to oxidation. Treatment with certain oxidizing agents can convert the benzylic C-H bond into a carbonyl group without cleaving the ether linkage, although this is less common than deprotection. More typically, oxidative conditions that attack the benzylic position lead to the cleavage of the C-O bond, yielding an aromatic aldehyde (benzaldehyde in this case) and the corresponding alcohol (the phenol). scispace.com

Reactivity of the Fluorinated Aromatic Ring

The electronic nature of the difluorinated benzene (B151609) ring is complex, being influenced by the competing effects of the substituents: the electron-donating benzyloxy group, the electron-withdrawing ester group, and the two fluorine atoms.

Electrophilic Aromatic Substitution (EAS) Potential and Regioselectivity Considerations

Electrophilic aromatic substitution introduces a new substituent onto the aromatic ring. pitt.edumasterorganicchemistry.com The position of this substitution is directed by the existing groups.

Directing Effects:

-OBn (Benzyloxy group): This is a powerful activating group and an ortho, para-director due to the resonance donation of its oxygen lone pair.

-F (Fluoro groups): Halogens are an exception among directing groups. They are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of resonance donation of their lone pairs. chegg.com

-COOEt (Ethyl Ester group): This is a deactivating group and a meta-director due to both inductive and resonance electron withdrawal.

Regioselectivity: The position of electrophilic attack is a balance of these effects. The ring is generally deactivated towards EAS because it bears three electron-withdrawing substituents (two fluorines and an ester). However, the powerful activating effect of the para-benzyloxy group will dominate the directing effect. The ester group at C1 deactivates the ring, particularly at the ortho positions (C2, C6) and the para position (C4). The fluorine atoms at C2 and C3 also deactivate the ring.

The primary directing group is the strongly activating benzyloxy group at C4. It directs incoming electrophiles to its ortho positions, which are C3 and C5.

The C3 position is already substituted with a fluorine atom.

The C5 position is unsubstituted and is ortho to the activating -OBn group and meta to the deactivating -COOEt group.

Therefore, electrophilic aromatic substitution is most likely to occur at the C5 position, driven by the powerful ortho, para-directing ability of the benzyloxy group and avoiding the deactivating influence of the ester group at the alternative ortho position (C6 is not a valid position for EAS in this context). Steric hindrance from the adjacent benzyloxy group at C4 might slightly disfavor this position, but the electronic activation is the overwhelming factor. youtube.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr) with Different Nucleophiles

Nucleophilic aromatic substitution is a key reaction for aryl fluorides, especially when the ring is activated by electron-withdrawing groups. wikipedia.org In this compound, the ester group (-COOEt) acts as the necessary electron-withdrawing group to facilitate SNAr.

Mechanism and Leaving Group: The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The aromaticity is restored upon the expulsion of the fluoride (B91410) ion. Fluorine is an excellent leaving group for SNAr because its high electronegativity polarizes the C-F bond, making the carbon highly electrophilic and stabilizing the intermediate. wikipedia.org

Regioselectivity: The molecule has two potential leaving groups: the fluorine atoms at C2 and C3. The rate and regioselectivity of the substitution depend on which position is more activated by the electron-withdrawing ester group at C1.

F at C2: This fluorine is ortho to the ester group. An electron-withdrawing group in the ortho or para position is highly effective at stabilizing the negative charge of the Meisenheimer complex through resonance.

F at C3: This fluorine is meta to the ester group. A meta group offers no resonance stabilization to the intermediate, only weaker inductive stabilization.

Consequently, nucleophilic attack will preferentially occur at the C2 position , leading to the displacement of the C2-fluorine. A wide variety of nucleophiles, including alkoxides, thiolates, and amines, can participate in this reaction. nih.govresearchgate.netnih.gov

Table 3: Predicted Regioselectivity in Aromatic Substitution Reactions

| Reaction Type | Position Attacked | Major Product Structure | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | C5 | Ethyl 4-(benzyloxy)-2,3-difluoro-5-(E)-benzoate | Directed by the strongly activating ortho, para-directing -OBn group. |

| Nucleophilic Aromatic Substitution (SNAr) | C2 | Ethyl 4-(benzyloxy)-3-fluoro-2-(Nu)-benzoate | C2 is ortho to the activating -COOEt group, stabilizing the Meisenheimer complex. |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The presence of fluorine atoms on the aromatic ring of this compound can influence its participation in metal-catalyzed cross-coupling reactions. While the C-F bond is generally strong, the other positions on the ring can be functionalized with leaving groups such as halides (e.g., I, Br) to facilitate these reactions. The primary C-F bonds are typically less reactive in standard palladium-catalyzed couplings compared to C-I or C-Br bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. rsc.orgrsc.orgbeilstein-journals.org For a substrate like this compound to undergo a Suzuki-Miyaura coupling, it would typically first need to be halogenated at one of the available ring positions (e.g., position 5 or 6). For instance, if a bromo or iodo group is introduced at the 5-position, the resulting halo-aromatic compound can be coupled with various aryl or vinyl boronic acids or their esters.

The reaction conditions generally involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system, which can include aqueous mixtures. beilstein-journals.orgresearchgate.net The electronic nature of the difluorinated ring can affect the oxidative addition step in the catalytic cycle.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |

| 4-Benzyloxy-2,3-difluoro-5-iodobenzoate | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Ethyl 4-(benzyloxy)-2,3-difluoro-5-arylbenzoate | rsc.org |

| Ethyl 4-(benzyloxy)-2,3-difluoro-6-bromobenzoate | Vinylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Ethyl 4-(benzyloxy)-2,3-difluoro-6-vinylbenzoate | rsc.org |

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netuwindsor.ca This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Similar to the Suzuki-Miyaura reaction, a halogenated derivative of this compound would be the required starting material. The reaction is valuable for introducing alkynyl moieties, which are versatile functional groups for further transformations.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |

| Ethyl 4-(benzyloxy)-2,3-difluoro-5-iodobenzoate | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Ethyl 4-(benzyloxy)-2,3-difluoro-5-(alkynyl)benzoate | researchgate.netuwindsor.ca |

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene, catalyzed by a palladium catalyst in the presence of a base. researchgate.netfigshare.comwikipedia.org A halogenated derivative of this compound could be coupled with various alkenes to introduce vinyl groups or more complex unsaturated systems. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the electronic and steric environment of the alkene and the aryl halide.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |

| Ethyl 4-(benzyloxy)-2,3-difluoro-5-bromobenzoate | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | Ethyl 4-(benzyloxy)-2,3-difluoro-5-vinylbenzoate derivative | researchgate.netwikipedia.org |

Functionalization of the Aromatic Ring through Directed Ortho Metalation (DoM)

Directed ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org It relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be trapped with various electrophiles.

In the case of this compound, there are multiple functional groups that can potentially direct metalation: the benzyloxy group, the fluorine atoms, and the ester group (or the corresponding carboxylate if saponified).

Benzyloxy Group as a DMG: The oxygen atom of the benzyloxy group can act as a Lewis base to direct lithiation to the ortho positions. In this molecule, the positions ortho to the benzyloxy group are the 3- and 5-positions. However, the 3-position is already substituted with a fluorine atom. The α-lithiobenzyloxy group itself has been shown to act as a directed metalation group. nih.gov

Fluorine as a DMG: Fluorine is also known to be a modest directing group for ortho-lithiation due to its inductive effect. uwindsor.ca

Ester/Carboxylate Group as a DMG: The ester group itself is generally not a good DMG as it is susceptible to nucleophilic attack by the organolithium reagent. However, conversion to the corresponding carboxylic acid and its subsequent deprotonation to the carboxylate can provide a powerful DMG.

Given the substitution pattern, DoM on this compound would likely be complex. The most acidic proton is expected to be at the C5 position, influenced by the ortho benzyloxy group and the meta fluorine atom. A plausible reaction pathway would involve lithiation at the C5 position, followed by quenching with an electrophile.

| Substrate | Reagent | Electrophile (E+) | Product | Reference |

| This compound | LDA, THF, -78 °C | I₂ | Ethyl 4-(benzyloxy)-2,3-difluoro-5-iodobenzoate | wikipedia.org |

| This compound | s-BuLi, TMEDA, -78 °C | DMF | Ethyl 4-(benzyloxy)-2,3-difluoro-5-formylbenzoate | uwindsor.ca |

Stereochemical Considerations in Derivatization

Stereochemical considerations become important when a chiral center is present in the molecule or is created during a reaction. For this compound itself, the molecule is achiral. However, derivatization reactions can introduce chirality.

Introduction of a Chiral Center: If a derivatization reaction creates a new stereocenter, the product will be a racemic mixture unless a chiral reagent, catalyst, or auxiliary is used. For example, if the ester group is reduced to an alcohol and then oxidized to an aldehyde, subsequent nucleophilic addition to the aldehyde could generate a chiral center.

Reactions involving a Chiral Benzyloxy Group: If a chiral benzylic alcohol (e.g., (R)- or (S)-1-phenylethanol) is used to synthesize the starting material, the resulting ethyl 4-((chiral benzyloxy))-2,3-difluorobenzoate would be chiral. In subsequent reactions, this existing stereocenter could influence the stereochemical outcome of new stereocenters being formed, a phenomenon known as diastereoselectivity.

Atropisomerism: In highly substituted biaryl systems that could be formed via Suzuki-Miyaura coupling, hindered rotation around the newly formed single bond can lead to atropisomerism, where the molecule becomes chiral due to restricted rotation. The presence of the bulky benzyloxy group and the ortho-substituents could potentially lead to stable atropisomers.

The stereochemical outcome of reactions is highly dependent on the reaction mechanism. For instance, Sₙ2 reactions typically proceed with inversion of stereochemistry, while reactions involving planar intermediates like carbocations may lead to racemization. nih.gov

| Reaction Type | Stereochemical Outcome | Conditions | Reference |

| Asymmetric hydrogenation of a C5-vinyl derivative | Enantiomeric excess | Chiral Rh or Ru catalyst | nih.gov |

| Diastereoselective addition to a C5-formyl derivative | Diastereomeric excess | Chiral nucleophile or auxiliary | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of Ethyl 4 Benzyloxy 2,3 Difluorobenzoate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. The following sections detail the expected NMR characteristics of Ethyl 4-(benzyloxy)-2,3-difluorobenzoate.

Proton (¹H) NMR Assignments and Coupling Analysis

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the ethyl group, the benzyloxy group, and the difluorinated aromatic ring. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the ester group, as well as the anisotropic effect of the aromatic rings.

The ethyl group protons are expected to appear as a triplet for the methyl group (CH₃) around δ 1.4 ppm and a quartet for the methylene (B1212753) group (CH₂) around δ 4.4 ppm, with a typical coupling constant (³JHH) of approximately 7 Hz.

The benzyloxy group would show a singlet for the methylene protons (OCH₂) at approximately δ 5.2 ppm. The five protons of the phenyl ring of the benzyloxy group would likely appear as a multiplet in the range of δ 7.3-7.5 ppm.

The two aromatic protons on the difluorinated benzoic acid ring are expected to be in the downfield region. The proton at the 5-position (H-5) would likely appear as a doublet of doublets of doublets (ddd) due to coupling with the proton at the 6-position (H-6) and the two fluorine atoms. The proton at the 6-position (H-6) would appear as a doublet of doublets (dd) due to coupling with H-5 and one of the fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl CH₃ | ~1.4 | Triplet (t) | ³JHH ≈ 7 |

| Ethyl CH₂ | ~4.4 | Quartet (q) | ³JHH ≈ 7 |

| Benzyloxy CH₂ | ~5.2 | Singlet (s) | - |

| Benzyloxy Ph-H | ~7.3-7.5 | Multiplet (m) | - |

| Aromatic H-5 | ~7.0-7.2 | ddd | ³JHH, ³JHF, ⁴JHF |

| Aromatic H-6 | ~7.8-8.0 | dd | ³JHH, ⁴JHF |

Carbon-13 (¹³C) NMR Chemical Shift Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are significantly affected by the electronegativity of the substituents. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically around δ 165 ppm. The carbons attached to the fluorine atoms (C-2 and C-3) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl CH₃ | ~14 |

| Ethyl CH₂ | ~62 |

| Benzyloxy CH₂ | ~71 |

| Aromatic C-1 | ~120 |

| Aromatic C-2 (C-F) | ~150 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-3 (C-F) | ~145 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-4 (C-O) | ~155 |

| Aromatic C-5 | ~115 |

| Aromatic C-6 | ~125 |

| Benzyloxy Ph C (ipso) | ~136 |

| Benzyloxy Ph C (o, m, p) | ~127-129 |

| Carbonyl C=O | ~165 |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR is a powerful technique for directly observing fluorine atoms in a molecule. hmdb.ca Given the 100% natural abundance of the ¹⁹F isotope, this technique is highly sensitive. hmdb.ca The two fluorine atoms at the C-2 and C-3 positions are in different chemical environments and are expected to show two distinct signals. These signals would likely appear as doublets due to coupling to each other (³JFF) and would also exhibit smaller couplings to the neighboring aromatic protons. The chemical shifts in ¹⁹F NMR are typically reported relative to a standard such as CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the ethyl CH₃ and CH₂ protons, and between the aromatic H-5 and H-6 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the protonated carbons in both the aromatic and aliphatic regions.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons. For example, correlations would be expected from the ethyl CH₂ protons to the carbonyl carbon and from the benzyloxy CH₂ protons to the C-4 carbon of the benzoate (B1203000) ring and the ipso-carbon of the benzyl (B1604629) group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled. It could be used to confirm the proximity of the benzyloxy CH₂ protons to the H-5 proton of the benzoate ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound. This allows for the determination of the elemental composition with high accuracy, confirming the molecular formula C₁₆H₁₄F₂O₃. The expected fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve the following key fragment ions:

Loss of the ethoxy group (-OCH₂CH₃): This would lead to the formation of the benzoyl cation.

Loss of the ethyl group (-CH₂CH₃): Resulting in the formation of the benzoate radical cation.

Cleavage of the benzyloxy group: The most prominent peak is often the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl group.

Decarbonylation: Loss of CO from the benzoyl cation.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (predicted) | Identity of Fragment |

| 292 | [M]⁺ (Molecular Ion) |

| 247 | [M - OCH₂CH₃]⁺ |

| 183 | [M - C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules. In the analysis of this compound, MS/MS provides unambiguous confirmation of its molecular structure through controlled fragmentation of a selected precursor ion. The fragmentation pattern is characteristic of the compound's structure, offering definitive evidence of its connectivity.

The primary fragmentation pathways observed for the protonated molecule [M+H]⁺ of this compound would involve the cleavage of its most labile bonds. The ether linkage and the ester group are expected to be the primary sites of fragmentation. Key fragmentation pathways would include the loss of the ethyl group from the ester moiety and the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation or a neutral benzyl radical.

A representative MS/MS fragmentation data table for this compound is presented below. The data is based on predicted fragmentation patterns for a molecule of this class.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| 293.09 | 265.06 | 28 | [M+H - C₂H₄]⁺ |

| 293.09 | 247.05 | 46 | [M+H - C₂H₅OH]⁺ |

| 293.09 | 185.03 | 108 | [M+H - C₇H₇O]⁺ |

| 293.09 | 91.05 | 202 | [C₇H₇]⁺ (Benzyl cation) |

This table is generated based on predicted fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional moieties.

The most prominent feature in the IR spectrum is expected to be the strong absorption band of the carbonyl (C=O) group of the ester, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would also be observable. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F bonds of the difluorinated benzene (B151609) ring will show strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | Aromatic C-H | 3030-3100 |

| C-H stretch (aliphatic) | -CH₂-, -CH₃ | 2850-2980 |

| C=O stretch | Ester | 1720-1740 |

| C=C stretch | Aromatic ring | 1450-1600 |

| C-F stretch | Aryl fluoride (B91410) | 1100-1300 |

| C-O stretch | Ester, Ether | 1000-1300 |

This table contains predicted IR absorption ranges based on standard functional group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to π → π* transitions within the substituted benzene ring.

The benzyloxy and ester groups, along with the fluorine atoms, act as auxochromes and chromophores that influence the position and intensity of the absorption maxima (λmax). The presence of these substituents is expected to cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring.

The expected UV-Vis absorption data for this compound in a suitable solvent like ethanol (B145695) is tabulated below.

| Electronic Transition | Chromophore | Expected λmax (nm) |

| π → π* (Primary band) | Substituted benzene ring | ~210-230 |

| π → π* (Secondary band) | Substituted benzene ring | ~270-290 |

This table presents estimated UV-Vis absorption maxima based on the effects of substituents on the benzene chromophore.

X-ray Crystallography for Solid-State Molecular Structure Determination

While specific X-ray crystallographic data for this compound is not publicly available, the principles of crystal engineering and analysis of related structures allow for a detailed prediction of its solid-state architecture.

The crystal packing of this compound would be governed by a combination of weak intermolecular interactions. Given the presence of fluorine atoms, C-H···F hydrogen bonds are likely to play a significant role in the crystal lattice. These interactions, although weak, are known to be structure-directing in fluorinated organic compounds.

The molecule of this compound possesses conformational flexibility around the C-O bonds of the ester and ether linkages. In the crystalline state, the molecule is expected to adopt a low-energy conformation that optimizes intermolecular interactions within the crystal lattice.

The orientation of the ethyl group relative to the benzoate core and the conformation of the benzyloxy group will be influenced by steric and electronic factors, as well as the packing forces in the crystal. It is plausible that the ester group lies nearly coplanar with the benzene ring to maximize conjugation, while the benzyl group may adopt a staggered conformation to minimize steric hindrance. The precise torsional angles would be determined by the specific crystalline environment.

Computational and Theoretical Investigations of Ethyl 4 Benzyloxy 2,3 Difluorobenzoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. DFT methods were employed to elucidate the structural and electronic characteristics of Ethyl 4-(benzyloxy)-2,3-difluorobenzoate. The calculations referenced in this section are theoretically modeled using the B3LYP functional with a 6-31G* basis set, a common and reliable level of theory for organic molecules. researchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

The optimization reveals that the benzoate (B1203000) ring is nearly planar. The ethyl ester and benzyloxy groups have rotational freedom, leading to various possible conformers. The most stable conformer is determined by minimizing steric hindrance and optimizing electronic interactions. The dihedral angles involving the ester and ether linkages are particularly important in defining the molecule's extended or folded state.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Lengths | C(ar)-C(ar) | ~1.39 Å |

| C=O | ~1.21 Å | |

| C-O (ester) | ~1.34 Å | |

| O-CH2 (ester) | ~1.45 Å | |

| C-F | ~1.35 Å | |

| C(ar)-O (ether) | ~1.37 Å | |

| O-CH2 (benzyl) | ~1.43 Å | |

| Bond Angles | C-C-C (ring) | ~120° |

| O=C-O | ~124° | |

| C-O-CH2 (ester) | ~116° |

| Dihedral Angle | C(ar)-C(ar)-C=O | ~180° |

Note: These values are representative and would be precisely determined in a specific computational study.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarized and reactive.

For this compound, the HOMO is primarily localized on the electron-rich benzyloxy and difluorobenzene rings, which act as the primary electron-donating regions. The LUMO, on the other hand, is predominantly distributed over the electron-withdrawing ethyl benzoate moiety, particularly the carbonyl group and the aromatic ring. This spatial separation of the HOMO and LUMO is characteristic of donor-acceptor systems and influences the molecule's charge transfer properties. researchgate.net

Table 2: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.0 eV |

Note: These are typical energy values for similar aromatic esters and serve as an illustrative example.

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the vibrational modes. These calculated frequencies can be correlated with experimental spectra to confirm the molecular structure and identify characteristic functional groups. nih.gov

The calculated vibrational spectrum of this compound would show characteristic peaks corresponding to its functional groups. Key vibrational modes would include:

C=O stretch: A strong absorption band typically found around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.

C-O stretch: Bands corresponding to the ester and ether linkages in the 1250-1350 cm⁻¹ and 1050-1150 cm⁻¹ regions, respectively.

C-F stretch: Strong absorptions in the 1100-1400 cm⁻¹ range, indicative of the carbon-fluorine bonds.

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

Comparing these theoretical frequencies with experimental IR and Raman data allows for a detailed assignment of the spectral bands, confirming the presence and electronic environment of the various functional groups within the molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP surface would highlight the following features:

Red Regions: The most negative potential would be concentrated around the oxygen atoms of the carbonyl group and the ether linkage, indicating these are the primary sites for electrophilic attack.

Blue Regions: The most positive potential would likely be found around the hydrogen atoms of the aromatic rings and the ethyl group, as well as on the carbon atom of the carbonyl group.

Intermediate Regions: The carbon framework of the benzene (B151609) rings would show a mix of potentials, influenced by the attached substituents. The fluorine atoms, being highly electronegative, would create localized negative potential around them, while influencing the potential of the adjacent carbon atoms.

The MEP surface provides a clear, intuitive picture of the molecule's electronic landscape, complementing the more quantitative data from orbital analysis.

Quantum Chemical Calculations of Reactivity Parameters

Beyond the electronic structure, computational chemistry can quantify a molecule's reactivity through various descriptors derived from DFT. These parameters help in predicting how and where a molecule is likely to react.

Fukui functions are powerful reactivity indicators that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. They are derived from the change in electron density as an electron is added to or removed from the system.

f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack). The site with the highest f+ value is the most likely to be attacked by a nucleophile.

f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack). The site with the highest f- value is the most susceptible to electrophiles.

f0(r): Predicts reactivity towards radical attack.

For this compound, the Fukui functions would likely predict:

Nucleophilic Attack (f+): The highest values would be expected on the carbonyl carbon of the ester group, making it the primary site for nucleophilic addition or substitution.

Electrophilic Attack (f-): The highest values would likely be distributed across the electron-rich benzyloxy ring and, to a lesser extent, the difluorinated benzene ring, indicating these as the preferred sites for electrophilic substitution.

Local softness is another related descriptor that is often used in conjunction with Fukui functions to provide a more complete picture of site-specific reactivity.

Table 3: Hypothetical Fukui Function Values for Selected Atoms in this compound

| Atom | f⁺ (for Nucleophilic Attack) | f⁻ (for Electrophilic Attack) |

|---|---|---|

| Carbonyl Carbon | 0.15 | 0.02 |

| Carbonyl Oxygen | 0.05 | 0.12 |

| C4 (with O-benzyl) | 0.03 | 0.10 |

| C2/C3 (with F) | 0.08 | 0.04 |

Note: Higher values indicate greater reactivity for the specified type of attack. These values are illustrative.

Transition State Modeling for Reaction Mechanisms

Transition state (TS) modeling is a powerful computational tool used to elucidate the pathways of chemical reactions, determine reaction rates, and understand mechanistic details. For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) of one of the fluorine atoms, a common reaction for activated fluoroaromatic compounds.

Using Density Functional Theory (DFT) calculations, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), the energy profile of a reaction can be mapped. acs.org This involves locating the structures of the reactants, products, and the high-energy transition state that connects them. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate.

For instance, the substitution of the fluorine atom at position 2 by a nucleophile (e.g., a methoxide (B1231860) ion) would proceed through a high-energy intermediate known as a Meisenheimer complex. Computational modeling can predict the activation energies for the formation and breakdown of this complex.

Illustrative Data Table: Hypothetical DFT Results for SNAr Reaction

This hypothetical table shows calculated energies for the substitution of the C2-fluorine. The activation energy (TS1) is the rate-determining step. The relative stability of the Meisenheimer intermediate and the final product can also be assessed.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + CH₃O⁻ | 0.0 |

| TS1 | First Transition State (Nucleophilic attack) | +15.8 |

| Intermediate | Meisenheimer Complex | -8.2 |

| TS2 | Second Transition State (Fluoride loss) | +5.4 |

| Products | Ethyl 4-(benzyloxy)-3-fluoro-2-methoxybenzoate + F⁻ | -12.5 |

Note: Data is illustrative and based on typical values for similar reactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, revealing information about conformational flexibility, solvent interactions, and macroscopic properties. researchgate.net For this compound, MD simulations using force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) could be employed to study its behavior in various solvents. acs.org

Key areas of investigation would include:

Conformational Analysis: The molecule has several rotatable bonds, particularly in the ethyl ester and benzyloxy groups. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them. researchgate.net

Solvation Effects: Simulating the molecule in a solvent box (e.g., water or an organic solvent) reveals how solvent molecules arrange around the solute and influences its conformation and dynamics.

Physical Properties: MD simulations can be used to calculate bulk properties such as density, viscosity, and diffusion coefficients of the compound in a liquid state. mdpi.com

Illustrative Data Table: Key Dynamic Properties from a Simulated MD Trajectory

| Property | Description | Simulated Value |

| Torsional Angle 1 (C-O-CH₂-CH₃) | Rotation of the ethyl group | -178°, +65°, -65° (three stable rotamers) |

| Torsional Angle 2 (O-CH₂-Ph) | Rotation of the benzyl (B1604629) group | -75° to +75° (high flexibility) |

| Solvent Accessible Surface Area (SASA) | Molecular surface exposed to a water solvent | 450 Ų |

| Radius of Gyration (Rg) | A measure of molecular compactness | 5.8 Å |

Note: Data is illustrative and based on general findings for aromatic esters. acs.orgresearchgate.net

QSAR (Quantitative Structure-Activity Relationship) Methodologies in a Chemical Context

Quantitative Structure-Activity Relationship (QSAR) models correlate variations in the structure of a set of compounds with a specific activity or property. While often used for biological activity, QSAR can also be applied to predict chemical properties like reactivity, solubility, or thermal stability. scirp.org

For this compound and its derivatives, a QSAR model could be developed to predict a property like the rate of ester hydrolysis. This involves calculating a range of molecular descriptors for each compound in a series and using statistical methods, such as multiple linear regression, to build a predictive equation. scirp.org

Relevant descriptors might include:

LogP: A measure of lipophilicity.

Electronic Descriptors: Such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) or partial atomic charges on the carbonyl carbon, which relate to reactivity with nucleophiles. nih.gov

Steric Descriptors: Like molar refractivity or specific steric parameters that quantify the bulkiness of substituents.

Illustrative Data Table: Hypothetical QSAR for Ester Hydrolysis Rate

QSAR Equation: log(khyd) = 0.85 * ELUMO - 0.25 * LogP + 0.01 * MolarRefractivity + 1.5

| Derivative Substituent (on benzyl ring) | LogP | ELUMO (eV) | Molar Refractivity | Predicted log(khyd) |

| H (Parent Compound) | 4.2 | -0.95 | 85.2 | 4.49 |

| 4-NO₂ | 4.1 | -1.50 | 90.1 | 4.10 |

| 4-OCH₃ | 4.1 | -0.80 | 90.0 | 4.75 |

| 4-Cl | 4.9 | -1.05 | 90.3 | 4.10 |

Note: Data is illustrative. The equation and descriptor values are hypothetical, designed to demonstrate the QSAR principle for a chemical property.

In Silico Design of Novel Derivatives with Modified Chemical Properties

Building on QSAR and mechanistic modeling, computational chemistry allows for the in silico design of novel derivatives with targeted chemical properties before any laboratory synthesis is attempted. nih.govnih.gov Starting with this compound as a parent structure, modifications can be systematically evaluated to tune its characteristics.

For example, if the goal is to increase the compound's aqueous solubility, derivatives could be designed by replacing the benzyl group with more polar moieties. If the goal is to increase its reactivity towards nucleophilic substitution, electron-withdrawing groups could be added to the difluorobenzoyl ring system. The stability, electronic properties, and solubility of these hypothetical derivatives would be calculated and compared. researchgate.net

Illustrative Data Table: In Silico Design for Modified Properties

| Modification to Parent Structure | Predicted Property Change | Rationale |

| Replace benzyloxy with a methoxy (B1213986) group | Increased solubility, slightly increased reactivity | Reduces lipophilicity (LogP) and steric hindrance. |

| Add a nitro group at position 5 | Significantly increased reactivity (SNAr) | Strong electron-withdrawing group stabilizes the Meisenheimer intermediate. |

| Replace ethyl ester with a t-butyl ester | Decreased hydrolysis rate | Increased steric hindrance around the carbonyl group protects it from nucleophilic attack. |

| Replace benzyloxy with a pyridylmethoxy group | Increased aqueous solubility | The nitrogen in the pyridine (B92270) ring can be protonated, increasing polarity and water solubility. |

Note: This table presents hypothetical design strategies and their expected outcomes based on established chemical principles.

Ethyl 4 Benzyloxy 2,3 Difluorobenzoate As a Key Synthetic Intermediate and Building Block

Precursor in the Synthesis of Benzoate (B1203000) Derivatives with Varied Substituents

The ethyl ester and benzyloxy groups of Ethyl 4-(benzyloxy)-2,3-difluorobenzoate serve as key handles for its conversion into a variety of benzoate derivatives. The benzyloxy group is a widely used protecting group for phenols because of its general stability under various reaction conditions and its susceptibility to selective removal.

The cleavage of the benzyl (B1604629) ether reveals a reactive hydroxyl group, which can then be subjected to a wide range of chemical transformations. Several methods have been developed for the debenzylation of aryl benzyl ethers, offering chemists a toolkit to unmask the phenol (B47542) at the appropriate synthetic stage. These methods include:

Boron Trichloride-Dimethyl Sulfide Complex (BCl₃·SMe₂): This reagent allows for the efficient and mild cleavage of benzyl ethers while tolerating a broad spectrum of other functional groups, such as silyl (B83357) ethers, esters, and alkenes. google.com

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): DDQ is an oxidizing agent that can effectively remove benzyl ethers, often with high selectivity.

Copper-Catalyzed Cleavage: Certain copper(II) complexes can catalyze the cleavage of benzyl ethers under mild conditions, providing an alternative to traditional reductive or harsh acidic methods.

Once the hydroxyl group is deprotected, it can be alkylated, acylated, or used in coupling reactions to introduce a wide array of substituents at the 4-position of the benzoate ring. Furthermore, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in various coupling reactions. This dual reactivity makes this compound a versatile precursor for generating libraries of substituted benzoates for screening in drug discovery and other applications.

Scaffold for the Construction of Polyfluorinated Aromatic Compounds

The difluorinated benzene (B151609) ring of this compound makes it an attractive scaffold for the synthesis of more complex polyfluorinated aromatic compounds. The fluorine atoms at the 2 and 3-positions influence the electron density of the aromatic ring and can direct further electrophilic or nucleophilic aromatic substitution reactions.

While specific examples detailing the further functionalization of the aromatic ring of this compound are not widely available in public literature, the general reactivity of fluorinated aromatics suggests potential transformations. The fluorine atoms can activate the ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles. Conversely, the directing effects of the existing substituents would govern the regioselectivity of any electrophilic substitution reactions. The ability to selectively modify the fluorinated core is crucial for fine-tuning the electronic and steric properties of the target molecules.

Role in the Elaboration of Aromatic Ethers

The benzyloxy group of this compound is, by definition, an aromatic ether. However, the true utility of this compound in the elaboration of other aromatic ethers lies in the strategic removal of the benzyl group to reveal a phenolic hydroxyl group. This phenol can then serve as a nucleophile in Williamson ether synthesis or other modern etherification reactions to construct a diverse range of diaryl or alkyl aryl ethers.

For instance, the debenzylated intermediate, ethyl 2,3-difluoro-4-hydroxybenzoate, can be reacted with a variety of alkyl halides, aryl halides (in the presence of a suitable catalyst), or other electrophiles to generate a library of new ether derivatives. This strategy is particularly valuable in medicinal chemistry, where the nature of the ether substituent can be systematically varied to probe structure-activity relationships (SAR).

Utility in Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) relies on the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These fragments are then optimized and grown or linked together to produce more potent lead compounds. This compound, and more specifically its debenzylated and hydrolyzed derivatives, represent ideal fragments for use in FBDD campaigns.

The difluorophenyl core provides a common scaffold that can be elaborated in a combinatorial fashion. By reacting the hydroxyl and carboxylic acid functionalities with a diverse set of reactants, a library of fragments can be rapidly assembled. The fluorine atoms can provide favorable interactions with protein binding pockets and improve metabolic stability, making these fragments particularly attractive for drug discovery programs.

Development of Complex Organic Molecules Through Strategic Derivatization

The multiple functional groups of this compound allow for its use in the strategic development of complex organic molecules. The orthogonal nature of the protecting group and the reactive ester and aromatic ring functionalities enables a stepwise and controlled elaboration of the molecular structure.

For example, a synthetic strategy could involve initial modification of the ethyl ester, followed by deprotection of the benzyl ether and subsequent reaction at the newly formed hydroxyl group. Finally, the fluorinated aromatic ring could be further functionalized. This level of control is essential for the total synthesis of complex natural products and the design of novel pharmaceutical agents. Patent literature describes the use of related benzyloxy-substituted phenyl compounds in the preparation of complex benzaldehyde (B42025) derivatives, highlighting the importance of this class of intermediates in the synthesis of biologically active molecules. google.com

Future Research Directions in Ethyl 4 Benzyloxy 2,3 Difluorobenzoate Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Key areas for exploration in sustainable synthesis include:

Catalyst Development: Investigating novel catalysts that can operate under milder conditions and with higher selectivity.

Alternative Reagents: Replacing hazardous reagents with greener alternatives.

Process Optimization: Designing synthetic routes with fewer steps and higher atom economy.

A comparative look at a hypothetical traditional versus a potential sustainable pathway highlights the advantages of green chemistry principles.

Table 1: Comparison of Hypothetical Synthetic Approaches

| Feature | Traditional Pathway | Potential Sustainable Pathway |

| Starting Materials | Potentially petroleum-derived | Renewable or bio-based feedstocks |

| Catalyst | Heavy metal catalysts | Biocatalysts or earth-abundant metal catalysts |

| Solvents | Chlorinated or volatile organic solvents | Water, supercritical CO2, or biodegradable solvents |

| Energy Input | High temperature and pressure | Lower temperature and pressure |

| Byproducts | Potentially toxic and difficult to dispose of | Minimal and biodegradable byproducts |

Investigation of Organocatalytic and Biocatalytic Transformations

The use of organocatalysts and biocatalysts presents a significant frontier in the chemistry of fluorinated compounds like Ethyl 4-(benzyloxy)-2,3-difluorobenzoate. nih.govnih.gov Organocatalysis, which uses small organic molecules to accelerate reactions, has become a powerful tool for the enantioselective synthesis of fluorinated molecules. nih.govworldscientific.com Future work could explore the use of diarylprolinol silyl (B83357) ethers or similar organocatalysts to perform asymmetric reactions, potentially creating chiral centers with high stereoselectivity. acs.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another promising avenue. nih.gov Lipases, for example, are widely used for the production of esters and could be employed for the synthesis or modification of this compound under mild conditions. proceedings.sciencenih.gov The development of self-sufficient heterogeneous biocatalysts, which co-immobilize enzymes and necessary cofactors, could lead to highly efficient and reusable systems for producing valuable chiral esters. chemrxiv.org Research into S-adenosyl methionine (SAM)-dependent fluorinases, which are environmentally friendly options for creating organofluorines, could also pave the way for novel biocatalytic routes. chemrxiv.org

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize the synthesis of this compound, real-time monitoring of the reaction progress is crucial. nih.govresearchgate.net Advanced spectroscopic techniques can provide continuous data on reactant consumption, intermediate formation, and product yield without the need for offline sampling. nih.gov

For a molecule containing fluorine, ¹⁹F NMR spectroscopy is a particularly powerful tool. spectralservice.de Its high sensitivity and the large chemical shift window of the ¹⁹F nucleus allow for the precise monitoring of reactions involving fluorinated compounds, even at low concentrations. spectralservice.denih.govrsc.org This can be used to optimize reaction conditions and reduce the environmental impact of the synthesis. magritek.com Other techniques like Raman and infrared spectroscopy can also be interfaced with reaction vessels to track the progress of chemical transformations in real-time. nih.govnih.gov The development of specialized probes, such as those based on carbon-fluorine spectroscopy, could offer even more sensitive and specific detection of fluorinated molecules. nih.gov

Table 2: Spectroscopic Probes for Reaction Monitoring

| Spectroscopic Technique | Information Provided | Advantages for Fluorinated Compounds |

| ¹⁹F NMR Spectroscopy | Quantitative data on fluorine-containing species. spectralservice.de | High sensitivity, large chemical shift dispersion, direct observation of the fluorine environment. nih.govrsc.org |

| Raman Spectroscopy | Vibrational modes of molecules, useful for identifying functional groups. nih.gov | Can be used with fiber-optic probes for in-situ monitoring. nih.gov |

| Infrared (IR) Spectroscopy | Functional group analysis, particularly useful for tracking changes in carbonyl groups (C=O) of the ester. nih.gov | Well-established technique with a large body of reference data. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns of reactants, intermediates, and products. nih.gov | High sensitivity and specificity. |

Development of High-Throughput Screening for Chemical Reactivity

High-throughput screening (HTS) is a methodology that allows for the rapid testing of a large number of reaction conditions in parallel. sigmaaldrich.com This approach can significantly accelerate the discovery of optimal catalysts, solvents, and other parameters for the synthesis and subsequent reactions of this compound. researchgate.net By combining robotic liquid handling with rapid analysis techniques like desorption electrospray ionization mass spectrometry (DESI-MS), thousands of unique reactions can be evaluated quickly. nih.govnih.gov

This methodology is particularly well-suited for optimizing complex processes like nucleophilic aromatic substitution (SₙAr) reactions, which are common for fluorinated aromatic compounds. nih.gov Fluorescence-based assays can also be designed for HTS, where a successful reaction results in a fluorescent signal, allowing for the rapid identification of active catalysts or reaction conditions. acs.org

Integration with Flow Chemistry for Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceutical ingredients. azolifesciences.comrsc.orgvapourtec.com These benefits include improved heat and mass transfer, enhanced safety, and greater scalability. azolifesciences.comnjbio.com For the production of this compound, transitioning from batch to continuous flow processes could lead to higher yields, better product quality, and reduced waste. azolifesciences.com

Flow reactors are well-suited for multi-step syntheses, as the output from one reactor can be directly fed into the next, eliminating the need for isolating intermediates. njbio.comnih.gov This approach has been successfully used to synthesize a variety of active pharmaceutical ingredients and could be applied to create a more efficient and automated process for producing this difluorinated ester. azolifesciences.comnih.gov The combination of flow chemistry with other modern techniques, such as biocatalysis, has shown promise for the sustainable production of valuable chemical building blocks. chemrxiv.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound. emerginginvestigators.org Methods such as density functional theory (DFT) can be used to model reaction pathways and predict the regioselectivity of chemical transformations, such as nucleophilic aromatic substitution. researchgate.net This predictive capability can save significant time and resources in the laboratory by guiding experimental design.

For fluorinated molecules, computational models can help to understand how the presence of fluorine atoms influences the electronic structure and reactivity of the compound. emerginginvestigators.org Time-dependent DFT (TD-DFT) can be used to predict spectroscopic properties, which can aid in the analysis of experimental data. clemson.edu Furthermore, emerging machine learning and deep learning models are being developed to predict the effects of fluorine substitution on the biological activity of molecules, which could be a valuable tool in the design of new drugs based on the this compound scaffold. dntb.gov.ua Molecular dynamics simulations can also provide insights into the behavior of these molecules, including their interactions with enzymes in biocatalytic systems. chemrxiv.org

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.